Zinc dihydrogen phosphate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Zinc dihydrogen phosphate is an inorganic compound with the chemical formula Zn(H₂PO₄)₂. It is commonly found in its dihydrate form, Zn(H₂PO₄)₂·2H₂O. This compound is characterized by its white, crystalline appearance and is known for its solubility in water, where it undergoes decomposition. This compound is primarily used in various industrial applications, including as a corrosion inhibitor and in the preparation of coatings.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Zinc dihydrogen phosphate can be synthesized through the reaction of zinc oxide with phosphoric acid. The reaction typically occurs at temperatures ranging from 100°C to 120°C. The process involves the following steps:

- Zinc oxide is added to phosphoric acid under stirring.

- The mixture is heated to 100°C to 120°C to facilitate the reaction.

- The resulting solution is then concentrated at 130°C.

- Upon cooling, this compound crystallizes out and is separated by centrifugation .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The concentrated solution is often subjected to additional purification steps to remove any impurities before crystallization.

Analyse Des Réactions Chimiques

Types of Reactions: Zinc dihydrogen phosphate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water, this compound decomposes to form zinc hydroxide and phosphoric acid.

Complexation: It can form complexes with other metal ions, which can be utilized in various applications.

Common Reagents and Conditions:

Hydrolysis: Water is the primary reagent, and the reaction occurs readily at room temperature.

Complexation: Reagents such as sodium metasilicate can be used to form composite films with this compound.

Major Products:

Hydrolysis: Zinc hydroxide and phosphoric acid.

Complexation: Composite materials with enhanced properties, such as improved corrosion resistance.

Applications De Recherche Scientifique

Scientific Research Applications

Zinc dihydrogen phosphate's ability to release zinc ions makes it valuable in biological and chemical research. Its moderate solubility allows for controlled zinc delivery, which is crucial in various experimental setups.

Biological Studies

- Zinc Delivery : Zinc is essential for numerous biological processes, including enzyme function and cellular signaling. This compound can be used to study the effects of zinc in cell cultures and enzymatic reactions, providing insights into its role in biological systems .

- Toxicology Research : Although generally considered low-hazard, understanding the toxicological profiles of zinc compounds is vital. Researchers can utilize this compound to investigate the effects of zinc exposure on cellular health and metabolism .

Chemical Reactions

- Catalysis : The compound's ability to participate in chemical reactions makes it a candidate for catalysis studies. It can react with other metal cations, such as magnesium, to form magnesium phosphate, showcasing its potential in various chemical processes .

- Synthesis of Other Compounds : this compound serves as a precursor for synthesizing other zinc-containing compounds, which can be explored in materials science and nanotechnology .

Industrial Applications

This compound finds extensive use in industrial applications, particularly in the electroplating sector.

Electroplating

- Corrosion Resistance : It is employed as a corrosion-resistant treatment for black metal parts. Compared to manganese dihydrogen phosphate, this compound offers superior performance due to its effective coating properties . This enhances the durability and lifespan of metal components exposed to harsh environments.

- Coating Processes : The compound is utilized in various coating processes where it contributes to the formation of smooth and adherent zinc phosphate coatings on ferrous metals. These coatings provide an excellent base for subsequent paint applications .

Emerging Applications

Recent studies have indicated potential applications of this compound in innovative fields such as energy storage and biomimetic mineralization.

Energy Storage

- This compound has been explored as a material for energy storage systems due to its ability to release zinc ions effectively. This property can be harnessed in developing batteries or supercapacitors that require stable zinc sources .

Biomimetic Mineralization

- Researchers are investigating the use of this compound in biomimetic mineralization processes, which mimic natural mineral formation. This application could lead to advancements in materials science and environmental remediation techniques .

Mécanisme D'action

The primary mechanism by which zinc dihydrogen phosphate exerts its effects is through the formation of protective films on metal surfaces. When applied as a coating, it undergoes hydrolysis to release zinc ions and phosphate ions. These ions interact with the metal surface to form a protective layer of insoluble zinc phosphate and other compounds. This layer acts as a barrier, preventing further corrosion and enhancing the durability of the metal .

Comparaison Avec Des Composés Similaires

Zinc Phosphate (Zn₃(PO₄)₂): Unlike zinc dihydrogen phosphate, zinc phosphate is less soluble in water and is primarily used as a pigment and corrosion inhibitor.

Manganese Dihydrogen Phosphate (Mn(H₂PO₄)₂): This compound is similar in structure but contains manganese instead of zinc. It is also used as a corrosion inhibitor but has different properties and applications.

Zirconium Orthophosphate (Zr(HPO₄)₂·H₂O): This compound is used as an anticorrosive pigment and has unique properties due to the presence of zirconium.

Uniqueness of this compound: this compound is unique due to its high solubility in water and its ability to form protective films on metal surfaces. Its effectiveness as a corrosion inhibitor and its versatility in various applications make it a valuable compound in both research and industry .

Propriétés

Numéro CAS |

13598-37-3 |

|---|---|

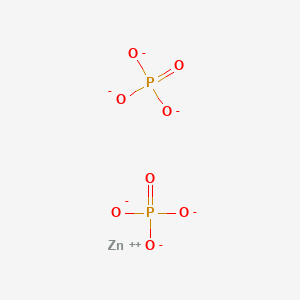

Formule moléculaire |

H3O4PZn |

Poids moléculaire |

163.4 g/mol |

Nom IUPAC |

phosphoric acid;zinc |

InChI |

InChI=1S/H3O4P.Zn/c1-5(2,3)4;/h(H3,1,2,3,4); |

Clé InChI |

OXHXATNDTXVKAU-UHFFFAOYSA-N |

SMILES |

OP(=O)(O)[O-].OP(=O)(O)[O-].[Zn+2] |

SMILES canonique |

OP(=O)(O)O.[Zn] |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does zinc dihydrogen phosphate contribute to corrosion inhibition in snow-melting agents?

A1: this compound acts as a corrosion inhibitor, effectively reducing the corrosive effects of chloride-based snow-melting agents on metals like steel. [, , ] This protective effect stems from its ability to form a passive layer on the metal surface, hindering further corrosion. []

Q2: What role does this compound play in enhancing the performance of insulating coatings for electrical steel?

A2: When incorporated into coatings for grain-oriented magnetic steel sheets, this compound, often in conjunction with aluminum dihydrogen phosphate, contributes to improved adhesion and flexibility of the insulating film. This is crucial for maintaining the coating's integrity during the manufacturing process and ensuring the electrical performance of the steel. []

Q3: Can this compound be used in high-temperature applications?

A3: Yes, this compound is a component in the formulation of high-temperature resistant coatings. Its inclusion, along with materials like silicasol, boric acid, and conductive mica powder, provides the coating with the ability to withstand elevated temperatures. This makes it suitable for applications like protecting metal surfaces in high-temperature environments. []

Q4: How is this compound utilized in metal surface treatment?

A4: this compound is a key ingredient in various surface treatment formulations for iron and steel. These treatments serve multiple purposes, including: * Rust Removal and Prevention: The compound, often combined with other agents like phosphoric acid, effectively removes rust and forms a protective layer to prevent further corrosion. [, , ] * Phosphating: this compound plays a crucial role in phosphating processes, forming a phosphate layer on the metal surface. This layer enhances corrosion resistance and improves paint adhesion. [, , ]

Q5: Are there any environmental concerns associated with the use of this compound in industrial processes?

A5: While this compound is generally considered less toxic compared to some heavy metals used in traditional phosphating processes, there's growing interest in minimizing its environmental impact. * Low-Temperature Phosphating: Research focuses on developing low-temperature phosphating processes using this compound. This approach reduces energy consumption and minimizes the potential for harmful byproduct formation. [, ] * Micronization: Studies explore the use of micronized this compound in phosphating. This technique aims to enhance the compound's effectiveness, potentially reducing the amount needed and minimizing waste. []

Q6: Beyond metal treatment, what other applications utilize this compound?

A6: this compound finds applications in diverse fields, including: * Sugar Clarification: It acts as a coagulant in the sugar refining process, aiding in the removal of impurities from sugarcane juice. Research aims to optimize its use for low-sulfur, low-phosphorus sugar production, reducing environmental impact. [, ] * Transformer Oil Additives: this compound enhances the anticorrosion properties of transformer oil, protecting the transformer's internal components and extending its lifespan. []

Q7: What are the ongoing research efforts related to this compound?

A7: Current research focuses on several aspects: * Understanding Formation Mechanisms: Investigating the mechanisms of phosphate layer formation on metal surfaces using this compound, particularly at the microscopic level. [, ] * Developing Environmentally Friendly Processes: Optimizing phosphating and other industrial processes to reduce or eliminate the use of heavy metals, utilizing this compound as a key component. [, , ] * Exploring New Applications: Researching the potential of this compound in emerging fields like nanotechnology and materials science, leveraging its unique properties. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.